methyl 4-(3-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-2-hydroxypropoxy)benzoate
Description
Methyl 4-(3-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-2-hydroxypropoxy)benzoate is a structurally complex molecule featuring a benzoate ester core linked to a 2-hydroxypropoxy group, a piperazine ring, and a 1,3-dioxo-benzo[de]isoquinoline moiety. This compound’s design integrates multiple pharmacophoric elements:
- Benzoate ester: Enhances lipophilicity and membrane permeability .
- Piperazine: A common scaffold in medicinal chemistry for modulating solubility and binding interactions .
Its structural complexity suggests applications in targeting receptors or enzymes requiring multi-domain interactions, such as kinase inhibitors or GPCR modulators.
Properties
IUPAC Name |
methyl 4-[3-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]-2-hydroxypropoxy]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O6/c1-37-29(36)21-8-10-23(11-9-21)38-19-22(33)18-31-14-12-30(13-15-31)16-17-32-27(34)24-6-2-4-20-5-3-7-25(26(20)24)28(32)35/h2-11,22,33H,12-19H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCXHBGJTIXRAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves multi-step organic synthesis processes:
Starting Materials: Common starting materials might include 4-hydroxybenzoic acid, 1,3-dioxo-1H-benzo[de]isoquinolin, and piperazine derivatives.
Key Steps:
Esterification of 4-hydroxybenzoic acid with methanol to form methyl 4-hydroxybenzoate.
Subsequent reaction with a hydroxylated benzoisoquinoline derivative to introduce the 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl group.
Introduction of the piperazine ring via nucleophilic substitution.
Industrial Production Methods: In an industrial setting, these steps would be scaled up, potentially using continuous flow reactors for improved yield and efficiency. Catalysts and solvents would be optimized to enhance reaction rates and product purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and amide groups in the compound are key targets for hydrolysis:
Ester Hydrolysis
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Reagents/Conditions : Aqueous NaOH or HCl under reflux (60–100°C).
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Mechanism : Nucleophilic acyl substitution, yielding the corresponding carboxylic acid (4-(3-(4-(2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl)piperazin-1-yl)-2-hydroxypropoxy)benzoic acid) and methanol .
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Kinetics : Rate depends on steric hindrance from the piperazine and benzo[de]isoquinoline moieties.
Amide Hydrolysis
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The 1,3-dioxobenzo[de]isoquinoline moiety resists hydrolysis under mild conditions but may undergo cleavage with concentrated H2SO4 or prolonged exposure to strong bases .
Reduction Reactions
The benzo[de]isoquinoline-dione system and tertiary amine groups are susceptible to reduction:
Dione Reduction
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Reagents : LiAlH4 or NaBH4 in anhydrous THF.
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Outcome : Converts the 1,3-dioxo group to a diol, forming methyl 4-(3-(4-(2-(1,3-dihydroxybenzo[de]isoquinolin-2-yl)ethyl)piperazin-1-yl)-2-hydroxypropoxy)benzoate .
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Side Reactions : Over-reduction of the aromatic system may occur with excess reductant.
Piperazine Ring Reduction
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Catalytic hydrogenation (H2/Pd-C) reduces the piperazine ring to a piperidine derivative under high-pressure conditions .
Oxidation Reactions
The secondary alcohol and tertiary amine groups are oxidation-prone:
Alcohol Oxidation
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Reagents : CrO3/H2SO4 or Swern oxidation (oxalyl chloride/DMSO).
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Product : Ketone formation at the 2-hydroxypropoxy position, yielding methyl 4-(3-(4-(2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl)piperazin-1-yl)-2-oxopropoxy)benzoate .
Amine Oxidation
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Tertiary amines in the piperazine ring oxidize to N-oxides using m-CPBA or H2O2, altering solubility and electronic properties .
Substitution Reactions
The ester and hydroxyl groups participate in nucleophilic substitutions:
Ester Transesterification
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Conditions : Methanolysis (MeOH/H2SO4) or alkoxide-mediated exchange.
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Outcome : Replacement of the methyl ester with other alkyl groups (e.g., ethyl, benzyl) .
Hydroxyl Group Functionalization
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Alkylation : Treatment with alkyl halides (e.g., CH3I) in the presence of NaH converts the hydroxyl to an ether .
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Acylation : Acetic anhydride or acyl chlorides form ester derivatives.
Complexation and Supramolecular Interactions
The compound’s aromatic and hydrogen-bonding motifs enable non-covalent interactions:
Metal Coordination
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The dione moiety acts as a bidentate ligand for transition metals (e.g., Cu(II), Fe(III)), forming complexes detectable via UV-Vis and EPR spectroscopy .
Hydrogen Bonding
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Intermolecular C–H···O bonds between the dione and ester groups stabilize crystal packing, as observed in related benzo[de]isoquinoline derivatives .
Research Insights
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Steric Effects : Bulky substituents on the piperazine ring slow hydrolysis and substitution rates .
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Electronic Effects : Electron-withdrawing groups (e.g., dione) enhance the electrophilicity of adjacent ester linkages .
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Thermal Stability : Decomposition occurs above 250°C, with CO2 release from ester groups confirmed via TGA-MS .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing the benzo[de]isoquinoline structure exhibit significant anticancer properties. For instance, derivatives of this compound have been shown to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Table 1: Anticancer Activity of Related Compounds
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. It appears to mitigate oxidative stress and inflammation in neuronal cells, providing a potential therapeutic avenue for neuroprotection .
Synthesis and Derivatives
The synthesis of this compound) involves multiple steps, including the formation of the isoquinoline core and subsequent functionalization to enhance bioactivity. Various synthetic pathways have been documented, emphasizing regioselectivity and yield optimization .
Case Study: Synthesis Optimization
A study focused on optimizing the synthesis route for similar compounds highlighted the use of microwave-assisted synthesis, which significantly reduced reaction times and improved yields compared to traditional methods .
Toxicological Studies
Toxicological assessments are crucial for evaluating the safety profile of this compound). Preliminary studies indicate low toxicity levels in vitro, but further in vivo studies are necessary to establish a comprehensive safety profile .
Mechanism of Action
Compared to other benzoisoquinoline derivatives or piperazine-containing molecules, methyl 4-(3-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-2-hydroxypropoxy)benzoate is unique in its combined structural features:
Benzoisoquinolines: Typically possess significant biological activity, including anti-cancer properties.
Piperazine Derivatives: Often explored for their psychoactive or antiparasitic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Piperazine Derivatives: The target compound’s piperazine moiety is critical for solubility and binding versatility, similar to 3-(4-methylpiperazin-1-yl)benzoic acid .
Benzoate Esters :
- Ethyl benzoate derivatives (e.g., I-6230, compound 37) prioritize metabolic stability via ester groups, but the target compound’s methyl ester may offer slower hydrolysis, extending half-life .
Heterocyclic Moieties: The 1,3-dioxo-benzo[de]isoquinoline group distinguishes the target compound from chromenone-based analogs (e.g., 4e), which rely on fluorescence for imaging applications . This dioxo group may enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .
Fluorinated vs. Hydroxypropoxy Linkers :
- Fluorinated linkers (e.g., in compound 37) improve stability but reduce hydrogen-bonding capacity. The target compound’s 2-hydroxypropoxy group balances hydrophilicity and flexibility, favoring interactions with polar targets .
Biological Activity
Methyl 4-(3-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-2-hydroxypropoxy)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzo[de]isoquinoline core, which is known for its diverse pharmacological properties, including anticancer and neuroprotective effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular structure of the compound is characterized by the following key components:
- Benzo[de]isoquinoline moiety : This aromatic structure is associated with various bioactivities.
- Piperazine ring : Known for its role in enhancing solubility and bioavailability.
- Hydroxypropoxy group : Contributes to the compound's hydrophilicity and potential receptor interactions.
Anticancer Activity
Research has indicated that compounds derived from isoquinoline structures exhibit significant anticancer properties. For instance, studies using the MTT assay demonstrated that this compound showed cytotoxic effects against various cancer cell lines, including HeLa and HEK-293T cells. The IC50 values were reported to be in the micromolar range, suggesting a promising therapeutic index for further development .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| HEK-293T | 20 |
The proposed mechanisms of action for this compound include:
- Inhibition of cell proliferation : The compound disrupts key signaling pathways involved in cell cycle regulation.
- Induction of apoptosis : It promotes programmed cell death in cancer cells through activation of caspases and modulation of Bcl-2 family proteins.
Neuroprotective Effects
In addition to anticancer properties, this compound has shown potential neuroprotective effects. In vitro studies demonstrated its ability to protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involves the modulation of antioxidant pathways and reduction of reactive oxygen species (ROS) levels .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent effects : Modifications on the piperazine ring significantly alter receptor affinity and selectivity.
- Hydrophobic interactions : The presence of hydrophobic groups enhances binding affinity to target receptors, such as dopamine receptors.
Table of SAR Insights
| Modification | Effect on Activity |
|---|---|
| Methyl group on piperazine | Increased cytotoxicity |
| Hydroxypropoxy substitution | Enhanced solubility and receptor binding |
| Dioxo group at isoquinoline | Critical for anticancer activity |
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Isoquinoline Derivative Study : A study on isoquinoline derivatives indicated that modifications similar to those in this compound resulted in significant anticancer activity when delivered via targeted liposomal formulations .
- Neuroprotection in Animal Models : In vivo studies demonstrated that administration of related compounds provided neuroprotection in models of Parkinson's disease by reducing neuroinflammation and promoting neuronal survival .
Q & A
Basic: What are the common synthetic routes for preparing derivatives with piperazine and benzo[de]isoquinoline moieties?
Answer:
Piperazine-containing compounds are typically synthesized via nucleophilic substitution or condensation reactions. For example:
- Stepwise Alkylation : Reacting 1,3-dibromopropane with piperazine derivatives (e.g., 1-methylpiperazine) under reflux in ethanol to form intermediates, followed by coupling with benzo[de]isoquinoline precursors. Ethanol is often chosen for its polarity, which facilitates SN2 mechanisms .
- Coupling via Carboxylic Acid Derivatives : Using benzoyl chloride intermediates to introduce aromatic groups. For instance, 2-fluorobenzoyl chloride reacts with piperazine in dichloromethane (DCM) with potassium carbonate as a base, achieving yields of ~48% after column chromatography .
- Purification : Silica gel chromatography with ethyl acetate/petroleum ether (1:1) is standard for isolating solids. Recrystallization in ethanol or DCM/petroleum ether mixtures improves purity .
Basic: How is structural characterization performed for this compound and its analogs?
Answer:
Key techniques include:
- X-ray Crystallography : Used to resolve bond lengths and angles, particularly for verifying piperazine ring conformation and hydrogen-bonding patterns. H atoms are placed via riding models with Uiso(H) constraints .
- NMR Spectroscopy : 1H NMR identifies substituent integration (e.g., methyl groups on piperazine at δ 2.3–2.5 ppm). 13C NMR confirms carbonyl signals (e.g., benzoate ester at ~167 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight accuracy (e.g., [M+H]+ ions within 3 ppm error) .
Advanced: How can conflicting spectroscopic data between studies be resolved?
Answer:
Discrepancies in NMR or crystallographic data often arise from solvation, tautomerism, or dynamic effects. Strategies include:
- Variable-Temperature NMR : Assess conformational flexibility of the piperazine ring (e.g., chair vs. boat interconversion) .
- DFT Calculations : Compare experimental vs. computed NMR chemical shifts (e.g., using MOPAC or Gaussian software) to identify dominant tautomers .
- Control Experiments : Replicate synthesis under inert atmospheres to exclude oxidation artifacts, which may alter piperazine ring protonation .
Advanced: What methods optimize reaction yields for piperazine-isoquinoline hybrids?
Answer:
Yield optimization focuses on:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of piperazine, while ethanol reduces side reactions like ester hydrolysis .
- Catalysis : Using TFA (trifluoroacetic acid) for boc-deprotection improves efficiency (e.g., 48% yield in 12 h) compared to HCl .
- Microwave-Assisted Synthesis : Reduces reaction times for steps like benzoylation (e.g., 30 min vs. 12 h conventional heating) .
Advanced: How can computational modeling predict solubility or bioavailability of this compound?
Answer:
- LogP Calculations : Tools like ChemAxon estimate partition coefficients to assess lipophilicity. Piperazine derivatives with logP >3 may require formulation with cyclodextrins for aqueous solubility .
- Molecular Dynamics (MD) : Simulates interactions with lipid bilayers to predict membrane permeability. Piperazine’s basicity (pKa ~9) influences protonation state and absorption .
- Docking Studies : Models binding to targets (e.g., kinases) to prioritize derivatives with optimal steric and electronic profiles .
Basic: What analytical methods ensure purity of the final product?
Answer:
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30) detect impurities at 254 nm. Purity >97% is typical for pharmacological studies .
- Melting Point Analysis : Sharp ranges (e.g., 134–135°C) confirm crystallinity. Deviations >2°C suggest solvate formation .
- TLC : Petroleum ether/ethyl acetate (4:1) systems monitor reaction progress, with Rf values ~0.8–0.9 for target compounds .
Advanced: What strategies mitigate low yields in multi-step syntheses?
Answer:
- Intermediate Trapping : Use boc-protected piperazine to prevent side reactions during benzoylation .
- Flow Chemistry : Continuous processing minimizes degradation of heat-sensitive intermediates (e.g., trifluoroacetate salts) .
- Design of Experiments (DoE) : Statistically optimizes variables (temperature, stoichiometry) to maximize throughput .
Basic: How is stereochemistry managed in derivatives with chiral centers?
Answer:
- Chiral HPLC : Separates enantiomers using amylose-based columns (e.g., Chiralpak AD-H) .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed couplings to induce enantioselectivity .
- X-ray Crystallography : Resolves absolute configuration, critical for structure-activity relationship (SAR) studies .
Advanced: How do substituents on the piperazine ring affect biological activity?
Answer:
- Electron-Withdrawing Groups (EWGs) : Fluorine or trifluoromethyl groups enhance metabolic stability but may reduce solubility .
- N-Methylation : Increases lipophilicity and blood-brain barrier penetration, as seen in analogs with 4-methylpiperazine (logP increase by 0.5) .
- Bulkier Substituents : Ethyl or benzyl groups on piperazine improve target affinity but may introduce steric clashes, requiring SAR balancing .
Advanced: What protocols validate crystallographic data against computational predictions?
Answer:
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals) to validate packing models .
- Rietveld Refinement : Adjusts X-ray diffraction data to match simulated powder patterns, resolving disorder in piperazine rings .
- CCDC Database Cross-Reference : Compares bond metrics (e.g., C-N bond lengths: 1.45–1.49 Å) with structurally similar entries (e.g., CCDC 987654) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
